Methyl octadec-2-ynoate Methyl octadec-2-ynoate
Brand Name: Vulcanchem
CAS No.: 67587-22-8
VCID: VC18430620
InChI: InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3
SMILES:
Molecular Formula: C19H34O2
Molecular Weight: 294.5 g/mol

Methyl octadec-2-ynoate

CAS No.: 67587-22-8

Cat. No.: VC18430620

Molecular Formula: C19H34O2

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-2-ynoate - 67587-22-8

Specification

CAS No. 67587-22-8
Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
IUPAC Name methyl octadec-2-ynoate
Standard InChI InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3
Standard InChI Key OAMBEYKOQJEPNI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC#CC(=O)OC

Introduction

Chemical Structure and Nomenclature

Methyl octadec-2-ynoate (IUPAC name: methyl 2-octadecynoate) belongs to the class of acetylenic fatty acid esters. Its molecular formula is C19H34O2C_{19}H_{34}O_2, with a molecular weight of 294.5 g/mol, as inferred from similar compounds like methyl octadec-17-ynoate . The triple bond at position 2 introduces significant structural rigidity, which impacts its physical properties and reactivity.

Structural Features

  • Backbone: An 18-carbon chain (octadecyl) with a terminal methyl ester group.

  • Unsaturation: A triple bond at carbon 2, distinguishing it from analogs with double bonds or triple bonds at other positions (e.g., methyl octadec-6-en-2-ynoate, which has both a double bond at position 6 and a triple bond at position 2) .

  • Stereochemistry: The absence of adjacent double bonds simplifies stereoisomerism compared to diunsaturated analogs.

Table 1: Comparison of Methyl Octadecynoate Isomers

CompoundTriple Bond PositionDouble Bond PositionMolecular FormulaMolecular Weight (g/mol)
Methyl octadec-2-ynoate2NoneC19H34O2C_{19}H_{34}O_2294.5
Methyl octadec-6-en-2-ynoate26C19H32O2C_{19}H_{32}O_2292.5
Methyl octadec-17-ynoate17NoneC19H34O2C_{19}H_{34}O_2294.5

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis protocols for methyl octadec-2-ynoate are documented, methods for analogous compounds suggest feasible approaches:

  • Esterification of 2-Octadecynoic Acid: Reacting 2-octadecynoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Alkyne Homologation: Extending shorter acetylene chains via Cadiot-Chodkiewicz coupling, though this method is more common for internal alkynes .

Key Reaction Mechanisms

  • Oxidation: Similar to methyl octadec-6-en-2-ynoate, selenium dioxide-mediated oxidation could yield regiospecific products, though the position of the triple bond may alter reaction outcomes.

  • Hydrogenation: Selective hydrogenation of the triple bond to a single bond using Lindlar’s catalyst would produce methyl octadecanoate, a saturated analog.

Physicochemical Properties

Physical Properties

  • Boiling Point: Estimated at 320–340°C based on analogs with similar chain lengths and functional groups .

  • Solubility: Likely hydrophobic, with limited solubility in polar solvents (e.g., water) but miscible with organic solvents like hexane or chloroform.

  • Density: ~0.89–0.91 g/cm³, consistent with unsaturated fatty acid esters .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: A strong absorption band near 2200 cm⁻¹ corresponding to the C≡C stretch .

  • Mass Spectrometry: Expected molecular ion peak at m/z 294.5, with fragmentation patterns dominated by cleavage at the triple bond .

Challenges and Future Perspectives

Knowledge Gaps

  • Synthetic Accessibility: Current methods for analogous compounds require optimization for the 2-yne position.

  • Biological Data: Toxicity, metabolic pathways, and enzymatic interactions remain uncharacterized.

Research Priorities

  • Develop efficient synthetic routes with high regioselectivity.

  • Explore catalytic applications in organic synthesis (e.g., as a ligand precursor).

  • Investigate bioactivity through in vitro assays targeting lipid-mediated pathways.

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